molecular formula C27H27ClN2O3 B11628490 2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one

Cat. No.: B11628490
M. Wt: 463.0 g/mol
InChI Key: AABAAJSIXNEEBN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or its derivatives.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Trimethylphenoxyethoxyethyl Chain: The trimethylphenoxyethoxyethyl chain can be attached via an etherification reaction using 2,4,6-trimethylphenol and ethylene oxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-quinazolin-4-one: Lacks the dihydro moiety.

    2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazoline: Lacks the carbonyl group.

Uniqueness

2-(4-chlorophenyl)-3-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of substituents and the presence of both the quinazolinone core and the dihydro moiety

Properties

Molecular Formula

C27H27ClN2O3

Molecular Weight

463.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]quinazolin-4-one

InChI

InChI=1S/C27H27ClN2O3/c1-18-16-19(2)25(20(3)17-18)33-15-14-32-13-12-30-26(21-8-10-22(28)11-9-21)29-24-7-5-4-6-23(24)27(30)31/h4-11,16-17H,12-15H2,1-3H3

InChI Key

AABAAJSIXNEEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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